molecular formula C9H9ClN2 B6145983 6-chloro-1-ethyl-1H-1,3-benzodiazole CAS No. 853789-16-9

6-chloro-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B6145983
CAS No.: 853789-16-9
M. Wt: 180.6
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Description

Contextual Overview of Benzodiazole Chemistry and its Derivatives

Benzodiazoles, also known as benzimidazoles, are a class of heterocyclic aromatic compounds formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. nih.gov This core structure is a vital scaffold in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents. nih.gov Benzimidazole (B57391) derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov The versatility of the benzimidazole ring allows for substitutions at various positions, particularly the N-1, C-2, and C-6 positions, which significantly influences their pharmacological effects. nih.gov

Structural Significance of 6-chloro-1-ethyl-1H-1,3-benzodiazole within the Heterocyclic Compound Class

This compound is a specific derivative of the benzimidazole scaffold. Its structure is characterized by a chlorine atom at the 6-position and an ethyl group at the 1-position of the benzodiazole ring system. The presence and position of these substituents are crucial in determining the molecule's physicochemical properties and its potential interactions with biological targets. The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution within the aromatic system, while the ethyl group at the nitrogen atom can affect its lipophilicity and steric profile.

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape for benzimidazole derivatives is extensive, with numerous studies focusing on the synthesis and biological evaluation of novel compounds. nih.govnih.gov However, specific research solely dedicated to this compound appears to be limited in publicly available literature. While many studies investigate a range of substituted benzimidazoles, they often do so as part of a larger library of compounds, making it difficult to isolate the specific contributions and properties of this particular molecule. A significant knowledge gap exists in the detailed characterization, synthetic optimization, and comprehensive biological profiling of this compound as a standalone entity.

Scope and Objectives for Academic Inquiry into this compound

Future academic inquiry into this compound should aim to address the existing knowledge gaps. Key objectives for research in this area would include:

Development of efficient and scalable synthetic routes for the high-yield production of this compound.

Thorough physicochemical characterization of the compound, including its solubility, stability, and crystallographic structure.

Comprehensive spectroscopic analysis using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Systematic investigation of its biological activities across a range of assays to identify potential therapeutic applications.

In-depth structure-activity relationship (SAR) studies to understand how the chloro and ethyl substituents contribute to its biological profile.

Properties

CAS No.

853789-16-9

Molecular Formula

C9H9ClN2

Molecular Weight

180.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 1 Ethyl 1h 1,3 Benzodiazole and Its Structural Analogues

Classical and Contemporary Synthetic Routes to the 1H-1,3-Benzodiazole Core Structure

The formation of the 1H-1,3-benzodiazole (benzimidazole) nucleus is a foundational step. A variety of synthetic strategies have been developed, ranging from classical condensation reactions to modern catalytic and multicomponent approaches.

Cyclocondensation Approaches for 1H-1,3-Benzodiazoles

The most traditional and widely employed method for synthesizing the benzimidazole (B57391) core is the cyclocondensation of an o-phenylenediamine (B120857) with a one-carbon electrophile, typically a carboxylic acid or an aldehyde. acs.orgrsc.orgmdpi.com When using carboxylic acids or their derivatives (esters, nitriles), the reaction often requires harsh conditions, such as high temperatures and strong acids like polyphosphoric acid, to facilitate dehydration. rsc.orgrasayanjournal.co.innih.gov

The condensation with aldehydes is another straightforward approach. iosrjournals.org This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the benzimidazole product. mdpi.com A variety of oxidizing agents can be used, including hydrogen peroxide, iodine, or even air, often in the presence of a catalyst. acs.orgnih.govorganic-chemistry.org For instance, a simple and efficient procedure involves the condensation of o-phenylenediamines with aryl aldehydes in acetonitrile (B52724) at room temperature using hydrogen peroxide and hydrochloric acid, yielding excellent results in a short time. organic-chemistry.org

The choice of reaction conditions and reagents can influence the selectivity, particularly when dealing with unsymmetrical o-phenylenediamines. iosrjournals.org For example, fluorous alcohols like trifluoroethanol (TFE) have been shown to promote the cyclocondensation of o-phenylenediamines with aldehydes efficiently at room temperature. iosrjournals.org

Table 1: Examples of Cyclocondensation Reactions for Benzimidazole Synthesis
ReactantsC1 SourceConditions/CatalystKey FeaturesReference
o-phenylenediamineAromatic AldehydesH₂O₂/HCl, Acetonitrile, RTShort reaction time, excellent yields, easy product isolation. organic-chemistry.org
o-phenylenediamineAldehydesRose Bengal, LED light, open airPhotocatalytic method, general for aromatic, heteroaromatic, and aliphatic aldehydes. acs.org
o-phenylenediamineCarboxylic AcidsPolyphosphoric acid or mineral acidsClassic method, often requires harsh dehydrating conditions. rasayanjournal.co.innih.gov
o-phenylenediamineAldehydesTrifluoroacetic acid (TFA), EtOH/H₂O, RTEffective for selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles. rasayanjournal.co.in
o-phenylenediaminesα-KetothioestersAcid-catalyzedA novel approach for the synthesis of 2-acylbenzimidazoles. rsc.org

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. tandfonline.comrsc.org Several MCR strategies have been developed for the synthesis of benzimidazole derivatives.

One such approach involves the reaction of an aryl amine, an aldehyde, and an azide, catalyzed by copper, to form the benzimidazole structure. organic-chemistry.org This method benefits from a wide substrate scope and diversity. Another three-component reaction utilizes o-iodoanilines, potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as the carbon source, solvent, and oxidant to produce 2-unsubstituted benzimidazoles. organic-chemistry.org

More complex fused benzimidazoles can also be synthesized via MCRs. For example, a one-pot reaction of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile (B47326) and aromatic aldehydes yields fused benzimidazolo[1,2-a]pyridine derivatives. hacettepe.edu.tr Similarly, an iron(III)-catalyzed three-component process using benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as the nitrogen source provides an efficient route to benzimidazoles under mild conditions. rsc.org

Table 2: Multicomponent Reactions for Benzimidazole Synthesis
ComponentsCatalyst/ReagentProduct TypeKey FeaturesReference
Aryl amines, aldehydes, azidesCopper catalystSubstituted benzimidazolesWide substrate scope and diversity. organic-chemistry.org
o-Iodoanilines, K₂S, DMSONone (DMSO is reactant)2-Unsubstituted benzimidazolesDMSO acts as C1 source, solvent, and oxidant. organic-chemistry.org
Benzo-1,2-quinone, aldehydes, NH₄OAcFe(III) porphyrinSubstituted benzimidazolesEfficient, mild conditions, domino C-N bond formation. rsc.org
Benzyl halides, 2-amino benzimidazole, α-hydroxy C-H acidsTrimethyl amine N-oxideBenzimidazolo quinazolinonesCascade reaction, mild conditions, good yields. tandfonline.com

Catalytic Cyclization Methods

The use of catalysts has significantly improved the efficiency and mildness of benzimidazole synthesis. Both metal-based and metal-free catalytic systems have been developed. Supported gold nanoparticles (Au/TiO₂) have been shown to be effective catalysts for the selective reaction between o-phenylenediamines and aldehydes at ambient conditions without additives. mdpi.com

Copper-catalyzed cyclization is another prominent method. An improved, ligand-free copper-catalyzed cyclization of o-bromoarylamine with nitriles offers an environmentally friendly alternative to traditional methods that often require harsh reagents and high temperatures. rsc.org Brønsted acids, such as p-Toluenesulfonic acid (TsOH), can catalyze the cyclization of 2-amino anilines with β-diketones under metal-free conditions to afford benzimidazoles in good yields. acs.org Furthermore, continuous flow processes using platinum on carbon (Pt/C) catalysts have been developed for the one-pot reductive cyclization of 2-nitroacetanilides, allowing for the efficient synthesis of a broad range of benzimidazole derivatives. eurekaselect.com

Regioselective Introduction of Chloro and Ethyl Substituents on the Benzodiazole Moiety

To synthesize the target molecule, 6-chloro-1-ethyl-1H-1,3-benzodiazole, the chloro and ethyl groups must be introduced with precise regiocontrol. This can be achieved either by starting with precursors that already contain these substituents (or their precursors) or by functionalizing the benzimidazole ring after its formation.

Precursor Functionalization Strategies

This "bottom-up" approach involves the synthesis of a specifically substituted o-phenylenediamine which is then cyclized to form the desired benzimidazole. To obtain this compound, one logical starting material would be 4-chloro-N¹-ethylbenzene-1,2-diamine. The synthesis of such precursors can be challenging, as it requires careful control of regioselectivity during aromatic substitution reactions.

A common strategy involves starting with a readily available substituted aniline (B41778) or nitrobenzene. For instance, the synthesis could begin with 4-chloro-2-nitroaniline. This compound can undergo N-ethylation followed by the reduction of the nitro group to an amine, yielding the required 4-chloro-N¹-ethylbenzene-1,2-diamine. This diamine can then be cyclized with a suitable C1 source (e.g., formic acid or an equivalent) to form the benzimidazole ring, directly yielding 6-chloro-1-ethyl-1H-benzodiazole.

Alternatively, tandem reaction sequences have been developed. An "all-water" chemistry approach describes a tandem N-alkylation–reduction–condensation process for the one-pot synthesis of N-arylmethyl-2-substituted benzimidazoles from o-nitroanilines. rsc.org This method allows for the regiodefined placement of substituents on the benzimidazole moiety by controlling the initial N-alkylation step. rsc.org Similarly, the synthesis of diamine intermediates can be achieved through nucleophilic substitution of a compound like 5-chloro-2-nitroacetanilide, followed by reduction and deacetylation. nih.gov The modulation of reactivity in unsymmetrically substituted o-phenylenediamines based on the electronic effects of the substituents has been studied to control the regioselectivity of the subsequent cyclization. academie-sciences.fr

Post-Cyclization Functionalization Techniques (e.g., Halogenation, Alkylation)

This "top-down" strategy involves forming a simpler benzimidazole core first, followed by the sequential introduction of the required substituents.

Halogenation: The direct and regioselective chlorination of a pre-formed benzimidazole ring can be difficult due to the multiple potential reaction sites on the benzene (B151609) ring. The electronic properties of the benzimidazole system will direct incoming electrophiles, and achieving selective chlorination at the C-6 position would likely require specific directing groups or reaction conditions to avoid the formation of a mixture of isomers.

Alkylation: The introduction of the ethyl group at the N-1 position via post-cyclization alkylation is a well-established and highly efficient method. fao.orgacs.org This reaction is typically carried out by treating the N-H of a 6-chlorobenzimidazole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. researchgate.net Various conditions have been reported for the N-alkylation of benzimidazoles. A sustainable method uses an aqueous basic medium with sodium dodecyl sulfate (B86663) (SDS) to overcome solubility issues and enhance reaction rates. fao.org Phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate, are also effective in promoting N-alkylation with alkyl bromides in the presence of aqueous potassium hydroxide. researchgate.net The reaction generally proceeds at ambient temperature for reactive alkyl halides, while less reactive ones may require gentle heating. fao.org It is also possible to perform this alkylation under solvent-free conditions using microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov

Table 3: Post-Cyclization N-Alkylation of Benzimidazoles
Benzimidazole SubstrateAlkylating AgentConditions/CatalystKey FeaturesReference
BenzimidazoleAlkyl halidesSDS/alkaline waterSustainable, volatile organic solvent-free, enhanced rate. fao.org
2-Substituted benzimidazoleC₃-C₁₀ alkyl bromidesTetrabutylammonium hydrogen sulfate (PTC), 30% aq. KOHPhase-transfer catalysis for efficient alkylation. researchgate.net
BenzimidazoleHaloalkaneQuaternary ammonium salt, NaOH/KOHHaloalkane serves as both reactant and solvent. google.com
N-phenyl-o-phenylenediamineAldehyde (forms ring and adds 2-substituent)Er(OTf)₃, Microwave, solvent-freeForms 1,2-disubstituted benzimidazoles rapidly with high selectivity. nih.gov

Emerging Catalytic Systems in the Synthesis of this compound and Related Structures

Recent advances in catalysis have revolutionized the synthesis of benzimidazoles, enabling milder reaction conditions and broader substrate scopes. These systems are pivotal for constructing complex analogues and are broadly applicable to the synthesis of the this compound framework.

Transition metal catalysts are instrumental in forming the critical carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that define the benzimidazole structure and its substituents. tcichemicals.comchemistryworld.com Catalysts based on palladium, copper, nickel, and cobalt are frequently employed for the intramolecular cyclization and cross-coupling reactions necessary for building the heterocyclic ring. mdpi.com

Copper-catalyzed methods, such as the Chan-Lam and Ullmann-type couplings, are particularly effective for intramolecular C-N bond formation. researchgate.net These reactions can construct the benzimidazole ring from precursors like N-(2-haloaryl)amidines. For instance, a Cu(II)-catalyzed cascade protocol allows for the synthesis of various fused benzimidazoles directly from 2-aminoheteroarenes and 2-iodoarylboronic acids in a one-pot reaction. researchgate.net Similarly, nickel-catalyzed systems have been developed for the efficient synthesis of benzimidazoles from 2-haloanilines, aldehydes, and ammonia (B1221849), providing a direct route to the core structure. organic-chemistry.org Palladium complexes are also widely used, although theoretical studies suggest different mechanistic pathways compared to copper, often avoiding the involvement of a Pd(III) species. rsc.org

These catalytic systems offer robust pathways to the benzimidazole core, which can then be N-alkylated to produce derivatives like this compound.

Table 1: Comparison of Transition Metal Catalysts in Benzimidazole Synthesis

Catalyst SystemReaction TypeKey FeaturesReference
Copper(II) AcetateInter/Intramolecular C-N CouplingLigand-free, aerobic conditions, forms fused systems. researchgate.net
Copper(I) Bromide / Cs₂CO₃N-Arylation / CyclizationEffective for coupling o-haloacetanilides with amidines. nih.gov
Nickel CatalystsC-N Bond FormationUses ammonia as a nitrogen source with 2-haloanilines. organic-chemistry.org
Palladium ComplexesC-H Activation / C-N FormationMechanistically distinct from copper; avoids Pd(III) intermediates. rsc.org
Cobalt(II) AcetylacetoneOxidative Cyclo-dehydrogenationMild, room temperature conditions for condensing o-phenylenediamines and aldehydes. thaiscience.info

Organocatalysis and Biocatalysis Applications

To circumvent the cost and potential toxicity of metal catalysts, organocatalysis and biocatalysis have emerged as powerful, green alternatives. researchgate.net Organocatalysts are small organic molecules that can promote reactions with high efficiency and selectivity. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective metal-free basic catalyst for the synthesis of benzimidazoles from o-phenylenediamines and aromatic aldehydes. amrita.edu Chiral amines, such as L-prolinamide, have been successfully used as organocatalysts for stereoselective aldol (B89426) additions, enabling the synthesis of chiral benzimidazole derivatives. researchgate.net

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity. mdpi.com Aldolases, for instance, catalyze stereoselective C-C bond formation, which is crucial for creating chiral side chains on the benzimidazole nucleus. researchgate.net Lipases have been employed in continuous-flow microreactors to catalyze the aza-Michael addition of benzimidazoles to α,β-unsaturated compounds, providing a rapid and efficient method for N-substituted derivatives. mdpi.com These enzymatic methods are highly attractive for pharmaceutical synthesis due to their high selectivity and operation under mild conditions. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, are increasingly influencing the design of synthetic routes for benzimidazoles. chemmethod.comchemmethod.com This focus on sustainability is critical for the large-scale industrial production of pharmaceutical intermediates.

One of the primary goals of green chemistry is to replace hazardous organic solvents with environmentally benign alternatives like water, or to eliminate solvents entirely. mdpi.comeprajournals.com The synthesis of benzimidazoles has been successfully adapted to these conditions. The condensation of o-phenylenediamines and aldehydes can proceed efficiently in water, sometimes without the need for any additional catalyst, which is highly beneficial from both an economic and environmental standpoint. mdpi.comchemmethod.comresearchgate.net

Solvent-free, or "neat," reactions represent another significant green advancement. eprajournals.comrsc.org Heating a mixture of mono-acylated o-phenylenediamine above its melting point can yield the corresponding benzimidazole. mdpi.com More advanced solvent-free methods involve the reaction of o-phenylenediamines with aldehydes using an inexpensive and recoverable catalyst, such as zinc acetate, at room temperature, which offers excellent yields and selectivity. chemmethod.com

Table 2: Green Solvents in Benzimidazole Synthesis

Solvent/ConditionReactantsCatalyst/PromoterKey AdvantageReference
WaterN-(2-iodoaryl)benzamidineK₂CO₃No additional reagent/catalyst needed. mdpi.com
Watero-phenylenediamine, AldehydesThiourea dioxide (TDO)Mild conditions (60 °C), good yields. researchgate.net
Solvent-Freeo-phenylenediamine, AldehydesZinc AcetateRoom temperature, inexpensive catalyst. chemmethod.com
Solvent-Freeo-phenylenediamine, AldehydesK₄[Fe(CN)₆]Mild, inexpensive, oxidative C-N bond formation. sphinxsai.com
PEG-400o-phenylenediamine, AldehydesCeric Ammonium NitrateRecoverable solvent, low catalyst loading. chemmethod.com

Microwave-Assisted and Photochemical Synthesis Enhancements

Energy input is a key parameter in chemical synthesis, and alternative energy sources like microwaves and light can offer significant advantages over conventional heating. jocpr.com Microwave-assisted organic synthesis (MAOS) has become a popular tool for accelerating reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. arkat-usa.orgmdpi.com

The synthesis of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids has been shown to be highly efficient under microwave irradiation. jocpr.comdergipark.org.tr Reactions that take several hours with conventional heating can often be completed in minutes using a microwave reactor. arkat-usa.orgsemanticscholar.org For example, the synthesis of 1,2-disubstituted benzimidazoles under solvent-free, microwave-assisted conditions with a catalytic amount of Er(OTf)₃ was completed in 5-10 minutes with yields of 86-99%. mdpi.com

Photochemical and electrochemical methods are also gaining traction as sustainable synthetic tools. researchgate.net Electricity can be used as a "green reagent" for dehydrogenative cyclization reactions to form benzimidazoles, avoiding the need for chemical oxidants. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Product TypeConventional Method (Time, Yield)Microwave Method (Time, Yield)Key ImprovementReference
1,2-disubstituted benzimidazoles60 min, 61.4%5 min, 99.9%Drastic reduction in time, significant yield increase. mdpi.com
2-Aryl-1-benzylbenzimidazoles24-48 h, 40-75%6-15 min, 75-90%Cleaner reactions, higher yields, shorter time. arkat-usa.org
Benzimidazole from o-phenylenediamine and formic acidReflux (hours)MinutesRapid reaction, simple workup. jocpr.com

Optimization of Reaction Conditions, Selectivity, and Efficiency for this compound Synthesis

Achieving high yield, selectivity, and efficiency in the synthesis of a specific target like this compound requires careful optimization of reaction parameters. mdpi.comnih.gov This involves a systematic study of the catalyst, solvent, temperature, and reactant stoichiometry. chemmethod.commdpi.com

The choice of solvent can have a profound impact on reaction outcomes. Studies on the synthesis of benzimidazole derivatives have shown that while various polar and non-polar solvents can be used, a specific solvent often provides superior results. For example, in the synthesis of benzimidazole derivatives using an MgO@DFNS catalyst, ethanol (B145695) was found to be the excellent solvent, outperforming mixed solvent systems. rsc.org

Catalyst loading is another critical variable. While a catalyst is necessary, using an excessive amount can sometimes decrease the yield, in addition to being uneconomical. In a study using cobalt(II) acetylacetone, the optimal catalyst amount was found to be 0.05 mmol; increasing it to 0.5 mmol led to a decrease in product yield. thaiscience.info

Temperature is a fundamental parameter to control. While some modern methods operate at room temperature, others require heating. Optimization studies have shown that systematically increasing the temperature can significantly boost yields within a shorter timeframe. For instance, in an aqueous synthesis of a 1,2-disubstituted benzimidazole, increasing the temperature from room temperature to 100 °C increased the yield from a low conversion to 89.7% in two hours. researchgate.net The selectivity for mono- versus di-substituted products can also be controlled, often by adjusting the molar ratio of the reactants, such as the aldehyde. nih.gov

Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation of 6 Chloro 1 Ethyl 1h 1,3 Benzodiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR for Detailed Connectivity Analysis

Specific, experimentally determined ¹H and ¹³C NMR chemical shifts and coupling constants for 6-chloro-1-ethyl-1H-1,3-benzodiazole are not available in the public domain. While commercial sources confirm that the NMR spectrum is "consistent with the structure," the actual data is proprietary. gsbihar.online

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Spatial and Through-Bond Correlations

No public records of two-dimensional NMR studies (COSY, HSQC, HMBC, or NOESY) for this compound were found. Such analyses would be critical for unambiguously assigning proton and carbon signals and confirming the connectivity between the ethyl group and the benzimidazole (B57391) core, as well as the precise positions of the aromatic protons.

Solid-State NMR Investigations for Polymorph and Supramolecular Characterization

There is no information available from the conducted searches regarding solid-state NMR investigations of this compound. This technique would be necessary to study the compound in its solid form, providing insights into its crystalline structure, polymorphism, and any intermolecular interactions.

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

While a commercial supplier notes that the mass spectrum is "consistent with the structure" (implying a molecular ion peak corresponding to the molecular weight of 180.63 g/mol for the molecular formula C₉H₉ClN₂), specific high-resolution mass spectrometry data providing an exact mass measurement to confirm the elemental composition is not publicly available. gsbihar.online

Tandem Mass Spectrometry (MS/MS) for Mechanistic and Isomeric Differentiation

No tandem mass spectrometry (MS/MS) data, which would detail the fragmentation pathways of the molecular ion, were found. This information is essential for confirming the structure and differentiating it from its isomers, such as 6-chloro-2-ethyl-1H-benzimidazole.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and analyzing the bonding framework of a molecule. By probing the discrete vibrational energy levels, these methods provide a molecular fingerprint, offering detailed insights into the structural arrangement of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopic Characterization

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides characteristic bands corresponding to specific functional groups and bond types within the molecule. For this compound, the FT-IR spectrum is expected to exhibit several key absorption bands that confirm its structural features.

The analysis of related benzimidazole and benzothiazole (B30560) structures provides a basis for assigning the expected vibrational frequencies. nih.govresearchgate.net Key spectral regions include:

Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the benzene (B151609) ring typically appear in the region of 3100-3000 cm⁻¹. nih.gov

Aliphatic C-H Stretching: The ethyl group attached to the nitrogen atom will show asymmetric and symmetric stretching vibrations of its CH₂ and CH₃ groups, generally observed between 2980 and 2850 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole (B134444) ring and the C=C bonds of the aromatic system are expected to produce strong to medium intensity bands in the 1620-1450 cm⁻¹ range. nih.govresearchgate.net

C-N Stretching: The stretching vibration of the C-N bond in the imidazole ring typically occurs around 1280-1250 cm⁻¹. nih.gov

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to be observed in the fingerprint region, typically around 1100-1000 cm⁻¹. arabjchem.org

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene ring and are found below 900 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound (Predicted)

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2980 - 2850 Medium-Strong
C=N / C=C Stretch (Aromatic/Imidazole) 1620 - 1450 Medium-Strong
C-N Stretch (Imidazole) 1280 - 1250 Medium
C-Cl Stretch 1100 - 1000 Strong
Aromatic C-H Bend (out-of-plane) 900 - 700 Medium-Strong

Raman Spectroscopic Studies

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. Therefore, it is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The benzimidazole moiety in this compound contains a conjugated system of π-electrons, which gives rise to characteristic absorption bands.

The primary electronic transitions observed in molecules like this are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically intense and occur at shorter wavelengths (higher energy). For the benzimidazole ring, multiple π → π* transitions are expected, arising from the conjugated system.

n → π* Transitions: These involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions and occur at longer wavelengths (lower energy).

The presence of the chloro and ethyl substituents can influence the position and intensity of these absorption maxima (λ_max). The chlorine atom, with its lone pairs of electrons, can act as an auxochrome, potentially causing a bathochromic (red) shift of the absorption bands. Computational studies on related molecules, such as 6-Chloro-2-(4-Aminophenyl)-1H-Benzimidazole, have been used to predict electronic absorption spectra and analyze the HOMO-LUMO energy gap, which relates to the molecule's chemical activity. bohrium.com

Table 2: Expected UV-Vis Absorption Bands for this compound in a Non-polar Solvent

Transition Type Expected λmax (nm) Molar Absorptivity (ε)
π → π* ~240 - 250 High
π → π* ~275 - 285 Medium-High
n → π* ~290 - 300 Low

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and torsion angles, thereby confirming the absolute stereochemistry and revealing the molecule's conformation in the solid state.

Single Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

While the specific crystal structure of this compound is not published, analysis of closely related structures, such as 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine, provides expected values for the molecular geometry. nih.gov The benzimidazole ring is expected to be essentially planar. The analysis would precisely define the orientation of the ethyl group relative to the benzimidazole plane and detail any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice.

Table 3: Typical Benzimidazole Core Bond Lengths and Angles from X-ray Crystallography Data of Related Compounds

Parameter Bond/Angle Typical Value Reference
Bond Length C-N (imidazole) ~1.35 - 1.43 Å researchgate.net
Bond Length C=N (imidazole) ~1.32 - 1.38 Å researchgate.net
Bond Length C-C (aromatic) ~1.38 - 1.43 Å researchgate.net
Bond Length C-Cl ~1.74 Å nih.gov
Bond Angle C-N-C (imidazole) ~108° - 110° researchgate.net
Bond Angle N-C-N (imidazole) ~112° - 115° researchgate.net

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the material's crystalline phase(s).

For this compound, PXRD would be employed to:

Confirm the crystalline nature of the synthesized material.

Identify the specific polymorphic form, if multiple crystal structures exist.

Assess the purity of the bulk sample by detecting the presence of any crystalline impurities.

Monitor phase transformations that may occur under different conditions (e.g., temperature, pressure).

The experimental PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), would be compared against patterns calculated from single-crystal data or reference patterns to confirm the identity and phase purity of the compound. mdpi.com

Computational Chemistry and Theoretical Investigations of 6 Chloro 1 Ethyl 1h 1,3 Benzodiazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the molecular properties of benzimidazole (B57391) derivatives. Density Functional Theory (DFT) is a widely used method due to its favorable balance between computational cost and accuracy. nih.govjocpr.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform these calculations. nih.govmdpi.com These methods allow for the detailed examination of the molecule's geometric and electronic properties.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For 6-chloro-1-ethyl-1H-1,3-benzodiazole, this involves finding the most stable arrangement of its atoms, including the orientation of the ethyl group relative to the benzimidazole ring.

Conformational analysis is crucial for flexible molecules like N-alkyl substituted benzimidazoles. researchgate.netnih.gov The rotation around the N-C bond of the ethyl group can lead to different conformers. For similar N-acylhydrazone benzimidazole derivatives, NMR studies have shown the existence of multiple conformers in solution, a finding that can be supported and explored further through DFT calculations. researchgate.net These calculations can determine the relative energies of different conformers, such as synperiplanar and antiperiplanar orientations, and the energy barriers for rotation between them. researchgate.net For a related compound, N-benzoyl-3-ethyl-2,6-diphenyl-piperidin-4-one, X-ray diffraction was used alongside spectral data to confirm non-chair conformations, highlighting the importance of substituent effects on molecular geometry.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzimidazole Analog (Note: Data is illustrative, based on typical findings for benzimidazole derivatives like 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, as specific data for this compound is not available). mdpi.com

ParameterBond/AngleTheoretical Value (DFT/B3LYP/6-311++G(d,p))Experimental Value (X-ray)
Bond LengthC-N1.304 Å - 1.460 Å1.313 Å - 1.468 Å
C-C (aromatic)~1.39 Å~1.39 Å
C-Cl~1.74 ÅNot Available
Bond AngleC-N-C (imidazole)~108°Not Available
N-C-N (imidazole)~112°Not Available
C-C-Cl~120°Not Available

Understanding the electronic structure is key to predicting a molecule's chemical behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within the molecule. wikipedia.org It localizes the electron density into one-center (lone pairs) and two-center (bonds) regions, giving a clear Lewis structure representation. q-chem.com NBO analysis can quantify delocalization effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.eduresearchgate.net For example, the delocalization of electron density from a bonding orbital (σ) to an antibonding orbital (σ*) leads to stabilization energy, which can be calculated to understand intramolecular charge transfer and hyperconjugative interactions. rsc.org

Table 2: Illustrative Electronic Properties for a Substituted Benzimidazole Analog (Note: This data is representative of findings for benzimidazole derivatives and is for illustrative purposes only). nih.govresearchgate.net

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -1.5
Energy Gap (ΔE)ELUMO - EHOMO4.5 to 5.5

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can then be correlated with experimental results to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate 1H and 13C NMR chemical shifts. mdpi.com These calculations, often performed using DFT, can achieve high accuracy, with prediction errors for 1H shifts sometimes less than 0.3 ppm. nih.gov For complex molecules, computational prediction helps in assigning peaks in the experimental spectrum. liverpool.ac.uk Recent advances using machine learning, trained on large experimental datasets, can predict 1H chemical shifts with even greater accuracy, often with a mean absolute error of less than 0.10 ppm. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. mdpi.com This analysis helps in assigning specific vibrational modes, such as C-H stretches, C=C stretches of the benzimidazole ring, and vibrations involving the chloro- and ethyl-substituents. rsc.orgwisc.edu

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites, such as the nitrogen lone pairs in the benzimidazole ring, are susceptible to electrophilic attack. nih.gov

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For substituted benzimidazoles, the MEP map reveals how the substituents (the 6-chloro and 1-ethyl groups) influence the charge distribution across the entire molecule. publish.csiro.au The electronegative chlorine atom is expected to create a region of negative potential, while the hydrogen atoms of the ethyl group and the aromatic ring would be associated with positive potential. nih.gov

Reactivity Descriptors and Fukui Functions for Chemical Reactivity Analysis

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity.

Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. mdpi.com The Fukui function essentially measures the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net By analyzing the values of the Fukui function on each atom, one can pinpoint the most likely sites for chemical reactions. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, explicitly including its interaction with solvent molecules. nih.govnih.gov

MD simulations can provide insights into:

Conformational Dynamics: Tracking the changes in the molecule's conformation over time, including the rotation of the ethyl group and any puckering of the ring system.

Solvent Effects: Understanding how solvent molecules (e.g., water) arrange themselves around the solute and how this solvation shell affects the molecule's structure and behavior. jocpr.comlu.se

For a molecule like this compound, MD simulations could be used to explore its behavior in different solvent environments, providing a more realistic picture of its properties in solution. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies of Benzimidazole Structural Motifs (excluding biological activity focus)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of compounds with a specific activity. While most QSAR studies on benzimidazoles focus on their biological activities, there are investigations into their physicochemical properties. These studies are crucial for understanding the behavior of these compounds in various chemical and physical processes, which can be independent of their biological effects.

One area of non-biological QSAR studies for benzimidazole derivatives is the prediction of the octanol-water partition coefficient (LogPo/w). jocpr.com This property is a measure of a compound's lipophilicity and is critical in a wide range of applications, including environmental fate assessment and materials science. In one such study, a QSAR model was developed for a series of 28 benzimidazole derivatives using a combination of physicochemical, steric, electronic, and structural molecular descriptors. jocpr.com The model was generated using multiple linear regression (MLR) and validated for its predictive power. jocpr.com The most significant model was a five-parameter linear equation with a squared correlation coefficient (R²) of 0.831, indicating a strong correlation between the selected descriptors and the experimental LogPo/w values. jocpr.com

Another example of non-biological QSAR, more accurately termed Quantitative Structure-Property Relationship (QSPR), involves the investigation of chiral separation of benzimidazole sulphoxides. nih.gov In this study, various molecular descriptors were used to understand and predict the separation factor of enantiomeric pairs on a chiral stationary phase. nih.gov The analysis revealed that the separation factor was associated with nine molecular properties, with the molar refractivity of a particular substituent and the partial charge of an atom in the benzimidazole ring being especially significant. nih.gov

These studies highlight the versatility of QSAR and QSPR methodologies in characterizing the physicochemical properties of benzimidazole derivatives. The descriptors used in these models can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molar volume, surface area, and molar refractivity.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

Physicochemical Descriptors: This category includes properties like LogP and hydration energy. nih.gov

The development of robust QSAR/QSPR models for non-biological properties allows for the prediction of these properties for new, unsynthesized benzimidazole derivatives, thereby saving time and resources.

Research Findings on Non-Biological QSAR of Benzimidazoles

Study FocusMethodologyKey DescriptorsOutcomeReference
Prediction of Octanol-Water Partition Coefficient (LogPo/w)Multiple Linear Regression (MLR)Physicochemical, steric, electronic, and structural descriptorsA five-parameter model with R² = 0.831 for predicting LogPo/w. jocpr.com
Chiral Separation of Benzimidazole SulphoxidesPrincipal Components Analysis (PCA) and Non-Linear MappingMolar refractivity and partial chargeIdentified key molecular properties influencing the chiral separation factor. nih.gov
Correlation of Antibacterial Activity with Physicochemical PropertiesMultiple Linear Regression (MLR)Hydration energy, molar refractivity, and CSlogPDeveloped a QSAR model linking structural features to antibacterial activity. akjournals.com

Illustrative Descriptors Used in Benzimidazole QSAR/QSPR Studies

Descriptor TypeExample DescriptorsRelevance to Physicochemical Properties
Electronic HOMO Energy, LUMO Energy, Dipole MomentInfluences reactivity, polarity, and intermolecular interactions.
Steric Molar Volume, Molar RefractivityAffects solubility, transport properties, and interactions with surfaces.
Topological Wiener Index, Kier & Hall IndicesRelates to molecular size, shape, and branching, which impact properties like boiling point and viscosity.
Physicochemical LogP, Hydration EnergyDirectly represents lipophilicity and solubility in aqueous media.

Chemical Reactivity and Derivatization Strategies Involving 6 Chloro 1 Ethyl 1h 1,3 Benzodiazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzodiazole Ring

The benzodiazole ring system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being heavily influenced by the existing substituents. The electron-donating nature of the ethyl group at the N-1 position and the electron-withdrawing effect of the chlorine atom at the C-6 position, along with the inherent electronic properties of the fused ring system, create a complex reactivity landscape.

Electrophilic Aromatic Substitution: The benzimidazole (B57391) ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the heterocyclic part. However, the N-ethyl group can enhance the electron density of the benzene ring, directing incoming electrophiles. In contrast, the chlorine atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to itself. Due to the fused nature of the ring, the available positions for substitution are C-4, C-5, and C-7. The precise outcome of electrophilic substitution reactions on 6-chloro-1-ethyl-1H-1,3-benzodiazole would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: The chlorine atom at the C-6 position makes the benzodiazole ring susceptible to nucleophilic aromatic substitution. This reaction involves the replacement of the chlorine atom by a nucleophile. The presence of the electron-withdrawing imidazole (B134444) ring facilitates this type of reaction. For instance, the chlorine atom can be replaced by various functional groups through reactions with nucleophiles like sodium methoxide (B1231860) in methanol. smolecule.com

The inherent basicity of the nitrogen atom at position 3 allows for reactions with electrophiles, while the nitrogen at position 1, bearing an ethyl group, is less available for such reactions. researchgate.net

Functional Group Interconversions of the Chloro and Ethyl Substituents

The chloro and ethyl groups attached to the benzodiazole core offer opportunities for a variety of functional group interconversions, further expanding the molecular diversity accessible from this starting material.

The chlorine atom at the C-6 position is a versatile handle for introducing other functionalities. As mentioned, it can undergo nucleophilic substitution. smolecule.com Furthermore, it can participate in reduction reactions to yield the corresponding dechlorinated benzimidazole derivative. Oxidation reactions can also be performed on the molecule, potentially leading to the formation of carboxylic acids or ketones, although specific conditions for this compound are not extensively documented. smolecule.com

Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Position

The chlorine atom at the C-6 position of this compound serves as an excellent site for metal-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are particularly well-suited for aryl chlorides. researchgate.netacs.orgethz.ch In the context of this compound, these reactions would enable the introduction of various aryl, vinyl, and amino groups at the C-6 position. For instance, a Suzuki coupling would involve the reaction of the chloro-benzodiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. Similarly, a Buchwald-Hartwig amination would allow for the formation of a C-N bond by coupling with an amine.

The use of copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, also presents a viable strategy for the derivatization of the chlorinated position. researchgate.net These reactions are often complementary to palladium-catalyzed methods and can be effective for forming C-O, C-S, and C-N bonds.

The choice of catalyst, ligand, base, and solvent is crucial for the success and selectivity of these cross-coupling reactions. The electronic and steric properties of the this compound substrate will influence the reaction conditions required for optimal yields.

Cycloaddition and Ring-Opening Reactions Involving the Heterocyclic Moiety

The heterocyclic portion of this compound, the imidazole ring, can participate in cycloaddition and ring-opening reactions, leading to the formation of novel and complex heterocyclic systems.

Cycloaddition Reactions: While the aromatic nature of the benzimidazole ring makes it less prone to participate directly in cycloaddition reactions, its derivatives can be engineered to undergo such transformations. For example, the generation of a 1,3-dipole from the benzimidazole moiety could lead to [3+2] cycloaddition reactions with suitable dipolarophiles like alkynes or alkenes, resulting in the formation of spiro-pyrrole derivatives. rsc.orgnih.gov These reactions often proceed through the formation of an intermediate ylide. The specific conditions, such as the use of a base to generate the dipole, are critical for the success of these reactions. rsc.org

Ring-Opening Reactions: The benzimidazole ring can undergo ring-opening under certain conditions. For instance, treatment of benzimidazolium salts can lead to ring-opening hydrolysis, which can be followed by intramolecular C-H bond activation to form new ring systems like benzodiazepines. nih.gov Oxidative ring-opening of related benzothiazole (B30560) derivatives has also been reported, suggesting that similar transformations might be possible for benzimidazoles under specific oxidative conditions. researchgate.net

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of the chemical transformations involving this compound is crucial for optimizing reaction conditions and designing new synthetic strategies.

Kinetic and Thermodynamic Parameters of Reactions

The study of kinetic and thermodynamic parameters provides valuable insights into the feasibility and rate of a reaction. For instance, in metal-catalyzed cross-coupling reactions, an Arrhenius plot can be used to determine the activation energy of the C-N bond formation. researchgate.net Eyring plots can further reveal the enthalpy and entropy of activation. researchgate.net

For cycloaddition reactions, the relative rates of the initial cycloaddition and subsequent steps can determine the observable products. In some cases, the initial [4+2] cycloaddition can be faster than a subsequent [3+2] cycloaddition, leading to the accumulation of an intermediate. nih.gov

The thermodynamic stability of reactants, intermediates, and products can be evaluated through computational methods like Density Functional Theory (DFT). nih.govdiva-portal.org These calculations can predict the favorability of different reaction pathways.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are key to elucidating reaction mechanisms. In many transformations of benzimidazole derivatives, transient species play a critical role.

For example, in certain cycloaddition reactions, 1,3-dipolar intermediates are formed, which can be trapped or can react further. rsc.org The formation of these intermediates can sometimes be inferred from the final products or characterized using spectroscopic techniques under specific conditions. In metal-catalyzed reactions, organometallic intermediates involving the metal catalyst and the benzimidazole substrate are central to the catalytic cycle. acs.org Techniques like real-time FTIR spectroscopy can provide information on reaction kinetics and mechanisms by monitoring the changes in vibrational frequencies of reactants, intermediates, and products over time. mdpi.com

Applications of 6 Chloro 1 Ethyl 1h 1,3 Benzodiazole in Advanced Materials and Chemical Sciences

As a Fundamental Building Block in Complex Organic Synthesis

The benzimidazole (B57391) scaffold is a privileged structure in organic and medicinal chemistry. The specific substitution pattern of 6-chloro-1-ethyl-1H-1,3-benzodiazole, with the ethyl group at the N1 position preventing tautomerism and directing substitution, and the chloro group at the 6-position providing a reactive site for cross-coupling reactions, makes it a versatile building block. smolecule.com

The this compound core serves as a foundational starting material for the construction of more elaborate heterocyclic architectures. Organic chemists leverage the inherent reactivity of the benzimidazole system and its substituents to forge new carbon-carbon and carbon-heteroatom bonds.

A common strategy involves the N-alkylation of a benzimidazole precursor followed by further functionalization. For instance, related benzimidazole-2-thiol systems can be reacted with reagents like ethyl chloroacetate, and the resulting ester can be converted to a hydrazide. researchgate.net This hydrazide is a key intermediate that can undergo condensation with various aromatic aldehydes to form Schiff bases, which can then be cyclized to yield β-lactam derivatives. researchgate.netrdd.edu.iq This multi-step synthesis highlights how the initial benzimidazole structure is elaborated into more complex, fused heterocyclic systems.

Furthermore, the chloro-substituent on the benzene (B151609) ring is a key functional handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions. mdpi.com These reactions allow for the attachment of various aryl or heteroaryl groups, effectively extending the conjugated system and creating novel, larger molecular frameworks. The synthesis of complex molecules, such as 1H-benzimidazolium, 6-chloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, inner salt, demonstrates how the initial core can be extensively modified at multiple positions to generate functionally complex heterocyclic systems. nih.gov The combination of a benzimidazole core with other heterocycles like pyrazole (B372694) and thiazole (B1198619) is a known strategy to develop new bioactive molecules, underscoring the modularity of this synthetic approach. acs.org

The structural rigidity and potential for functionalization make derivatives of this compound suitable candidates as precursors for monomers. By introducing polymerizable groups onto the benzimidazole core, either at the chloro position or other available sites, monomers can be designed for use in conjugated polymers. These polymers are of significant interest in materials science for their electronic and optical properties. nih.gov

The benzimidazole unit can be incorporated into donor-acceptor (D-A) conjugated polymers, which are crucial for applications in organic electronics. researchgate.net In such polymers, the electron-deficient nature of the benzimidazole ring can be paired with electron-rich units to tune the material's band gap and charge transport characteristics. The ability to form well-defined, rigid structures also facilitates strong intermolecular interactions, which are essential for creating ordered supramolecular assemblies and crystalline materials. researchgate.netnih.gov The packing of these molecules in the solid state is often dominated by hydrogen bonding and van der Waals interactions, which can be controlled by the peripheral substituents on the core structure. nih.gov

Role in Optoelectronic Materials and Devices

The inherent electronic properties of the benzimidazole ring system make it a valuable component in materials designed for optoelectronic applications. The extended π-system can be readily modified to tune absorption and emission characteristics across the visible spectrum.

Derivatives of heterocyclic systems like benzothiadiazole and carbazole, which are structurally related to benzimidazoles, are known to be excellent fluorophores. nih.govresearchgate.net By synthetically modifying the this compound core, new fluorescent dyes can be created. The key strategy involves extending the π-conjugation of the molecule, often by attaching chromophoric groups through cross-coupling reactions at the chloro-position.

Table 1: Photophysical Properties of Analogous Heterocyclic Fluorescent Compounds

Compound Family Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield (Φf)
2,1,3-Benzoxadiazole Derivatives researchgate.net 426-437 522-544 95-107 0.27-0.32
2,1,3-Benzothiadiazole (B189464) Derivatives researchgate.net 426-437 522-544 95-107 0.27-0.32

This table presents data for structurally similar heterocyclic systems to illustrate the typical photophysical properties achievable with this class of compounds.

In OLEDs and OPVs, materials based on benzimidazole and related heterocycles serve critical roles as charge transporters, emitters, or donors/acceptors in the active layer. The this compound scaffold can be incorporated into larger molecules designed for these purposes. nih.gov

Due to its electron-deficient nature, the benzimidazole core can act as an acceptor unit in donor-acceptor (D-A) type molecules. researchgate.net This D-A architecture is a cornerstone of modern organic electronics, as it allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By carefully selecting the donor and acceptor components, materials can be engineered with a small HOMO-LUMO band gap, which is essential for absorbing a broad range of the solar spectrum in OPVs and for achieving emission at various colors in OLEDs. mdpi.comresearchgate.net

Studies on small molecules based on 2,1,3-benzothiadiazole have shown that they can possess narrow energy gaps (1.75–2.38 eV) and function as effective donor materials in organic solar cells. mdpi.com The planarity of these structures promotes close intermolecular contacts, which is crucial for efficient charge carrier mobility. mdpi.com Derivatives of the this compound core are expected to exhibit similar properties, making them promising candidates for the development of next-generation organic electronic devices. nih.gov

As a Ligand or Catalyst Component in Chemical Transformations

The benzimidazole structure contains nitrogen atoms with lone pairs of electrons that can coordinate to metal centers, making it an effective ligand in coordination chemistry and catalysis. While specific catalytic applications of this compound itself are not extensively documented in the reviewed literature, the general class of N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts are widely used as ligands for transition metals.

The this compound can be converted into a benzimidazolium salt, which can then be deprotonated to form an NHC. These NHCs are powerful σ-donors that form stable complexes with a wide range of transition metals. These metal-NHC complexes are highly effective catalysts for a variety of organic transformations, including cross-coupling reactions and C-H activation. snnu.edu.cn The electronic and steric properties of the NHC ligand can be fine-tuned by the substituents on the benzimidazole ring. The chloro and ethyl groups on the this compound backbone would influence the catalytic activity of the resulting metal complex.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Extensive searches of scientific literature and chemical databases have been conducted to identify the use of this compound as a ligand or structural component in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. Despite the broad interest in benzimidazole derivatives for constructing such materials due to their versatile coordination capabilities, there is currently no available research data or published literature that documents the integration of this specific compound into MOFs or coordination polymers.

While related benzimidazole-carboxylate ligands have been successfully employed to create coordination polymers with diverse structures and functions, the specific derivative, this compound, has not been reported in this context.

Application in Homogeneous and Heterogeneous Catalysis

A thorough review of the scientific literature was performed to ascertain the role of this compound in catalytic applications. This includes its potential use as a catalyst itself, as a ligand for catalytic metal centers in homogeneous catalysis, or as a component in the development of heterogeneous catalysts.

Based on the available information, there are no documented studies reporting the application of this compound in either homogeneous or heterogeneous catalysis. Research in catalysis often explores a wide range of organic molecules as ligands or scaffolds, but this particular compound has not been featured in published catalytic systems.

Utilization in Analytical Chemistry Reagents and Chromatographic Derivatization (excluding bio-analytical applications)

An investigation into the applications of this compound in analytical chemistry, specifically as a reagent or for chromatographic derivatization, was conducted. Derivatization is a common technique in chromatography to enhance the analyte's properties for better separation and detection.

The search did not yield any specific examples or methods where this compound is utilized as a derivatizing agent for chromatographic analysis or as a primary analytical reagent for non-biological applications. While the broader class of benzimidazoles has found use in various analytical methods, the application of this specific chloro-ethyl substituted benzodiazole remains undocumented in the reviewed literature.

Future Research Directions and Emerging Avenues for 6 Chloro 1 Ethyl 1h 1,3 Benzodiazole Chemistry

Development of Novel and Highly Sustainable Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often not environmentally friendly. ijarsct.co.in Future research should prioritize the development of green and sustainable synthetic routes to 6-chloro-1-ethyl-1H-1,3-benzodiazole.

Key Research Thrusts:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and increase yields in the synthesis of benzimidazole derivatives. nih.govmdpi.com Future studies should explore microwave-assisted protocols for the synthesis of this compound, which could lead to more energy-efficient and rapid production.

Solvent-Free and Aqueous Synthesis: The development of solvent-free reaction conditions, such as grinding methods, offers a green alternative by minimizing waste and avoiding hazardous solvents. umich.edu Additionally, exploring water as a solvent presents an economical and environmentally attractive option. mdpi.com Research should focus on adapting these solvent-free and aqueous methods for the synthesis of the target compound.

Catalytic Innovations: The use of novel and reusable catalysts is a cornerstone of green chemistry. jrtdd.com Investigations into the use of heterogeneous catalysts, such as metal oxides on various supports, could lead to more sustainable and cost-effective synthetic processes. mdpi.com The exploration of transition-metal-free catalytic systems is also a promising avenue. mdpi.com

Synthesis ApproachPotential AdvantagesRelevant Precedents for Benzimidazoles
Microwave-Assisted Reduced reaction times, higher yields, energy efficiency.Synthesis of various benzimidazole derivatives. nih.govmdpi.com
Solvent-Free (Grinding) Minimized waste, avoidance of hazardous solvents.One-pot synthesis of benzimidazole derivatives. umich.edu
Aqueous Synthesis Economical, environmentally benign.Transition-metal-free synthesis in water. mdpi.com
Novel Catalysis Increased efficiency, reusability, lower environmental impact.Use of ZrCl₄, SnCl₄, BF₃·Et₂O, and various other catalysts. mdpi.com

Exploration of Unconventional Reactivity Pathways and Stereoselective Transformations

The functional groups present in this compound provide opportunities for exploring novel chemical transformations. Future research should aim to move beyond traditional reactions and investigate more complex and selective modifications of the benzimidazole core.

Key Research Thrusts:

Enantioselective Functionalization: The development of methods for the enantioselective functionalization of the benzimidazole ring is a significant challenge. Building on recent advances in the C2-allylation of benzimidazoles, future work could focus on developing stereoselective methods for introducing chiral substituents onto the this compound scaffold. nih.gov

Regioselective Reactions: The ability to control the regioselectivity of reactions is crucial for synthesizing specific isomers. Future studies should investigate reaction conditions that favor selective substitution at different positions of the benzimidazole ring, potentially through the use of visible-light irradiation or other energy-dependent strategies. rsc.org

Cascade Cyclizations: The use of transition metal catalysis, such as with palladium, can enable complex cascade reactions. acs.orgacs.org Research into the use of this compound as a substrate in such cascade cyclizations could lead to the synthesis of novel polycyclic and structurally complex molecules.

Advanced Characterization Techniques and Integrated Data Analysis

A thorough understanding of the structure and properties of this compound and its derivatives requires the application of advanced analytical techniques.

Key Research Thrusts:

Multi-nuclear and 2D NMR Spectroscopy: While standard 1H and 13C NMR are routine, the application of 15N NMR and various 2D NMR techniques (COSY, HSQC, HMBC) can provide a more complete structural elucidation, especially for complex derivatives. ipb.ptnih.govresearchgate.net Future research should routinely employ these advanced NMR methods to unambiguously assign the structures of newly synthesized compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of novel compounds. rsc.orgtsijournals.com The use of tandem mass spectrometry (MS/MS) can also aid in the structural elucidation of reaction products and potential metabolites by analyzing fragmentation patterns. nih.gov

Integrated Data Analysis: The integration of data from multiple analytical techniques, such as NMR, MS, and X-ray crystallography, will provide a comprehensive understanding of the molecular structure and properties. This integrated approach is crucial for establishing structure-property relationships.

Computational Design and Prediction of Novel Material Properties (non-biological)

Computational chemistry offers powerful tools for predicting the properties of new materials, thereby guiding synthetic efforts.

Key Research Thrusts:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including electronic structure, optical properties, and reactivity. nih.govresearchgate.net Future computational studies should focus on using DFT to model the properties of this compound and its derivatives to identify candidates with desirable characteristics for materials applications.

Prediction of Nonlinear Optical (NLO) Properties: Benzimidazole derivatives have shown potential as NLO materials. nih.gov Computational screening of various substituted analogs of this compound could identify structures with enhanced NLO properties for applications in photonics and optoelectronics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk properties of materials and the interactions between molecules. These simulations could be used to predict the morphology and stability of thin films or other material formulations incorporating the target compound. researchgate.net

Computational MethodPredicted PropertiesPotential Applications
DFT Electronic structure, UV-vis spectra, reactivity.Guiding synthetic targets for new materials. nih.govresearchgate.net
TD-DFT Excited state properties, emission energies.Design of fluorescent and phosphorescent materials.
NLO Calculations Hyperpolarizability, NLO response.Development of materials for optoelectronics. nih.gov
MD Simulations Bulk morphology, intermolecular interactions.Predicting the properties of thin films and other materials. researchgate.net

Integration into New Classes of Functional Materials with Tunable Properties (non-biological)

The unique electronic and photophysical properties of the benzimidazole scaffold make it an attractive building block for a variety of functional materials.

Key Research Thrusts:

Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives have been investigated for their phosphorescent properties, which are relevant for OLED applications. acs.org The synthesis and characterization of derivatives of this compound with tunable emission colors could lead to new materials for energy-efficient lighting and displays.

Chemosensors: The benzimidazole moiety can act as a recognition element in chemosensors. rsc.org Future research could explore the development of fluorescent or electrochemical sensors based on this compound for the detection of specific analytes.

Organic Electronics: The tunable electronic properties of benzimidazoles make them promising candidates for use in organic electronic devices, such as organic field-effect transistors (OFETs). mdpi.com The introduction of the chloro and ethyl substituents on the benzimidazole core can modulate the HOMO and LUMO energy levels, which is a key parameter in the design of organic semiconductors.

Q & A

Q. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer :
  • SOPs : Document reaction conditions (e.g., inert atmosphere, moisture control) to minimize variability.
  • Reference Standards : Use certified materials (e.g., USP-grade solvents) and validate purity via NMR and elemental analysis .
  • Blinded Experiments : Conduct assays with coded samples to eliminate observer bias .

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